molecular formula C7H9N3O2 B3053153 (3-Nitrobenzyl)hydrazine CAS No. 51421-22-8

(3-Nitrobenzyl)hydrazine

Cat. No. B3053153
CAS RN: 51421-22-8
M. Wt: 167.17 g/mol
InChI Key: UVLKAHYGKLRXON-UHFFFAOYSA-N
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Description

“(3-Nitrobenzyl)hydrazine” is an organic compound with the molecular formula C7H9N3O2 . It is used in the manufacture of chemical compounds and for laboratory chemicals . The compound is a white to yellow solid and has a molecular weight of 167.17 .


Synthesis Analysis

The synthesis of “this compound” can be achieved by combining suitable aldehydes with hydrazides . Another method involves the reduction of the aldehyde group using sodium borohydride, resulting in the production of an alcohol-containing product .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a carbon-nitrogen double bond, which is cleavable via a hydrolysis reaction . This allows for reactions with other functional groups or substituent groups .


Chemical Reactions Analysis

The reductive transformations of organic nitro compounds are of great importance for the chemical industry . The products of these reactions, such as amines, are among the most important compounds used in the preparation of nitrogen-containing monomers and polymers, resins, dyes, pharmaceuticals, agrochemicals, and superficially active surfactants .


Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 167.17 and a molecular formula of C7H9N3O2 .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • (3-Nitrobenzyl)hydrazine is used in the synthesis of various chemical compounds. For instance, substituted pyrazolidin-3-ones prepared through condensation with α,β-unsaturated carboxylic acids or esters can be converted to 1-(o-nitrobenzyl) derivatives. These derivatives, upon irradiation, yield 1-(acylamino)azetidin-2-ones, highlighting their utility in chemical synthesis (Perri, Slater, Toske, & White, 1990).

Catalysis and Organic Chemistry

  • In organic chemistry, this compound derivatives have been employed in reactions like the Mitsunobu reaction, where they demonstrate significant configurational inversion of alcohols. Their stability at ambient temperatures and ease of separation from reaction mixtures make them favorable alternatives in such reactions (Yang, Dai, Wang, & Chen, 2011).

Structural Analysis and Material Science

  • The compound's derivatives are also of interest in material science and structural analysis. For example, the molecular structure and chemical reactivities of certain condensation products of o-substituted benzylidenacetylacetone with hydrazine dihydrochloride have been thoroughly investigated, providing insights into the structural and chemical properties of these compounds (Kurihara et al., 1975).

Photocatalysis and Nanomaterials

  • Nickel nanoparticle-decorated phosphorous-doped graphitic carbon nitride using this compound derivatives has been synthesized and used as an efficient photoactive catalyst for the reduction of various nitrobenzenes. This demonstrates the application of these compounds in the field of photocatalysis and nanomaterial development (Kumar et al., 2016).

Biological and Medical Research

  • Though not directly related to drug use or side effects, this compound derivatives have been explored for their potential in medical research, such as in studying the mechanisms of anticancer agents (Kametani et al., 1960).

Safety and Hazards

“(3-Nitrobenzyl)hydrazine” is considered hazardous. It can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The use of hydrazones presents an opportunity for enhancing drug delivery through site-specific drug release . Researchers are experimenting on how to more efficiently form these hydrazones, specifically using heat and chemical catalysts . The future research of selective photocatalysis is also outlined .

Mechanism of Action

Target of Action

(3-Nitrobenzyl)hydrazine is a chemical compound that primarily targets organic nitro compounds . It interacts with these compounds, leading to various transformations that are of great importance for the chemical industry .

Mode of Action

The mode of action of this compound involves reductive transformations of organic nitro compounds . Upon irradiation with light, compounds functionalized with o-nitrobenzyl alcohols are converted to aldehyde functionalities, which rapidly react with hydrazine functionalized compounds to form synthetic scaffolds . This interaction results in the formation of amines, azo and azoxy compounds, imines, products of N-alkylation, N-formylation, as well as cyclization of quinolines, hydroquinolines, benzimidazoles, and indazoles .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the reductive transformations of organic nitro compounds . The compound’s action leads to the formation of various products, such as amines, which are among the most important compounds used in the preparation of nitrogen-containing monomers and polymers, resins, dyes, pharmaceuticals, agrochemicals, and superficially active surfactants .

Pharmacokinetics

Information on the pharmacokinetics of this compound is limited. For instance, 3-nitrophenylhydrazine has been evaluated for its use in the analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry .

Result of Action

The result of the action of this compound is the formation of various products through the reductive transformation of organic nitro compounds . These products include amines, azo and azoxy compounds, imines, products of N-alkylation, N-formylation, and cyclization products .

Action Environment

The action of this compound is influenced by environmental factors such as light and temperature . For instance, the compound shows high activity in the hydrogenation of nitrobenzene in aqueous solutions of hydrazine hydrate at 70-90°C under the action of visible light . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental conditions.

properties

IUPAC Name

(3-nitrophenyl)methylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c8-9-5-6-2-1-3-7(4-6)10(11)12/h1-4,9H,5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLKAHYGKLRXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CNN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80608265
Record name [(3-Nitrophenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51421-22-8
Record name [(3-Nitrophenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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